molecular formula C17H20ClFN2O2 B2670742 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide;hydrochloride CAS No. 2418719-10-3

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide;hydrochloride

Cat. No.: B2670742
CAS No.: 2418719-10-3
M. Wt: 338.81
InChI Key: AQGKPZHGECWTHD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an aminomethyl group, a fluorophenyl group, a benzofuran group, and a carboxamide group . The aminomethyl group is a monovalent functional group with formula −CH2−NH2, which can be described as a methyl group substituted by an amino group −NH2 .

Scientific Research Applications

Metabolism and Disposition

The compound N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide; hydrochloride, similar to the studied compound SB-649868, demonstrates significant potential in pharmacokinetics, particularly in the context of orexin receptor antagonism, which is relevant for treating insomnia. The compound SB-649868, closely related in structure, showed extensive metabolism in human subjects with the elimination of drug-related material occurring predominantly via feces. This suggests a possible route of metabolism involving oxidation of the benzofuran ring, leading to principal circulating components and metabolites in plasma extracts (Renzulli et al., 2011).

Antimicrobial Activity

Compounds with structural similarities to N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide; hydrochloride have shown significant antimicrobial activity. For example, thiourea derivatives demonstrated considerable anti-pathogenic effects, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities. This indicates the potential for the development of novel antimicrobial agents with antibiofilm properties, suggesting that similar structures could be explored for their antimicrobial efficacy (Limban et al., 2011).

Radioligand Development for Imaging

The compound's structure lends itself to modifications for the development of radioligands, as seen in the synthesis of N-[11C]methylated quinoline-2-carboxamides. These derivatives have been evaluated as potential radioligands for visualizing peripheral benzodiazepine receptors with positron emission tomography (PET), suggesting applications in the imaging of biological targets in vivo. This highlights the potential for derivatives of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide; hydrochloride to be used in the development of diagnostic tools (Matarrese et al., 2001).

Neurological Applications

Structurally similar compounds have been used to investigate neurological disorders, such as Alzheimer's disease, through serotonin 1A receptor imaging. The use of selective molecular imaging probes indicates the potential of derivatives of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide; hydrochloride in exploring neurological pathways and receptor distributions, contributing to our understanding of neurodegenerative diseases and their progression (Kepe et al., 2006).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many organic compounds can be harmful or toxic if ingested or inhaled, and some may be irritants or corrosives .

Properties

IUPAC Name

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2.ClH/c18-15-7-11(8-19)5-6-12(15)9-20-17(21)14-10-22-16-4-2-1-3-13(14)16;/h5-7,10H,1-4,8-9,19H2,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGKPZHGECWTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CO2)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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